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Introduction

Umifenovir, also known under the brand name Arbidol, is a broad-spectrum antiviral agent
utilized for the prophylaxis and treatment of influenza and other acute respiratory viral
infections.[1] This technical guide provides a comprehensive overview of the pharmacokinetics
and bioavailability of its hydrochloride monohydrate salt, a common form used in clinical
practice. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile
of umifenovir is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic Properties

Umifenovir is administered orally and exhibits rapid absorption.[2] Its bioavailability is
approximately 40% and is not significantly affected by food intake.[3][4] The drug is extensively
metabolized in the liver, with a half-life ranging from 17 to 21 hours.[3][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of umifenovir hydrochloride
monohydrate derived from studies in healthy volunteers.
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Table 1: Single-Dose Pharmacokinetic Parameters of Umifenovir
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Parameter

Value

Reference

Cmax (Maximum Plasma

Concentration)

415 - 467 ng/mL

[2]

417.4 (107.6) ng/mL (test

formulation)

[5]

414.8 (95.1) ng/mL (reference

formulation)

[5]

4.1 uM (after 800 mg single

dose)

[1]

Tmax (Time to Maximum

Plasma Concentration)

1.2 - 1.5 hours

[3]

0.65 - 1.8 hours

[2]

1.38 hours

[6]

0.63 hours (test formulation)

[5]

0.75 hours (reference

formulation)

[5]

AUCO-inf (Area Under the

Curve from time 0 to infinity)

~2200 ng/mL/h

[2]

2285.4 (597.7) ng/mL/h (test

formulation)

[5]

2215.2 (604.0) ng/mL/h

(reference formulation)

[5]

t1/2 (Half-life)

17 - 21 hours

[3]4]

15.7 hours

[6]

6.9 (4.2) hours (test

formulation)

[5]

6.1 (5.2) hours (reference

formulation)

[5]
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Bioavailability ~40% [31141[7]

Oral Clearance 99+34L/h [2]

Table 2: Pharmacokinetic Parameters of Umifenovir Metabolites

AUCO-t Ratio
Metabolite tmax (h) t1/2 (h) (Metabolite/Par Reference
ent)
M5 (N-
demethylsulfinyla  1.50 26.3 09+0.3 [6]
rbidol)
M6-1
_ _ 13.0 25.0 115+ 3.6 [6]
(Sulfinylarbidol)
M8
_ 25.7 05+0.2 [6]
(Sulfonylarbidol)

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies with specific
methodologies. A representative experimental design is detailed below.

Bioequivalence Study of Two Formulations of Arbidol

Objective: To compare the pharmacokinetic properties and assess the bioequivalence of a test
and a reference formulation of arbidol in healthy Chinese male volunteers.[5]

Study Design:
e An open-label, single-dose, randomized-sequence, two-period crossover study.[5]

e Subjects: 20 healthy Chinese male volunteers with a mean age of 21.1 years, weight of 64.7
kg, and height of 172.3 cm.[5]

» Dosing: A single oral dose of the test or reference formulation.[5]
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e Washout Period: A specified period between the two treatment periods to ensure complete
drug elimination.

o Sample Collection: Blood samples were collected at predetermined time points before and
after drug administration.[5]

e Analytical Method: Plasma concentrations of umifenovir were determined using a validated
analytical method, likely high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS).

o Pharmacokinetic Analysis: Noncompartmental analysis was used to determine
pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]

» Bioequivalence Criteria: The 90% confidence intervals for the log-transformed ratios of Cmax
and AUC were required to be within the predetermined range of 80% to 125%.[5]

Metabolism and Excretion

Umifenovir undergoes extensive metabolism primarily in the liver and intestines.[6][8] The main
metabolic pathways include sulfoxidation, N-demethylation, hydroxylation, followed by phase I
conjugation with glucuronic acid and sulfate.[2][6] The cytochrome P450 enzyme CYP3A4 is
the major isoform involved in its metabolism.[6][8]

Approximately 40% of an administered dose is excreted unchanged, predominantly in the bile
(38.9%) and to a small extent in the urine (0.12%).[2][3][4] Within the first 24 hours, about 90%
of the ingested dose is eliminated.[3][4] The major circulating metabolite is sulfinylarbidol (M6-
1), which has a significantly higher plasma exposure and a longer half-life than the parent drug.

[6]

Visualizations
Experimental Workflow for a Pharmacokinetic Study
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Caption: A typical workflow for a clinical pharmacokinetic study.

Umifenovir Metabolism Pathway

CYP3A4 |CYP3A4

/ Phase I hietabolism \

Sulfoxidation N-Demethylation Hydroxylation
\\ %)\K //
\‘ p M&hﬂ{@}‘ /
Glucuronide Conjugation Sulfate Conjugation
N\ i

Excretion (Bile and Urine)

Click to download full resolution via product page

Caption: Major metabolic pathways of Umifenovir.

Conclusion
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Umifenovir hydrochloride monohydrate is a rapidly absorbed oral antiviral drug with a
bioavailability of approximately 40%. It undergoes extensive hepatic metabolism, primarily
mediated by CYP3A4, leading to a number of metabolites, with sulfinylarbidol (M6-1) being the
most prominent in plasma. The drug and its metabolites are mainly excreted through the biliary
route. A thorough understanding of these pharmacokinetic properties is essential for its
effective and safe use in the treatment of viral infections. The potential for drug-drug
interactions, particularly with inhibitors or inducers of CYP3A4, should be considered in clinical
practice.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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